molecular formula C8H6F3NO3 B3031460 (3-Nitro-4-(trifluoromethyl)phenyl)methanol CAS No. 372119-86-3

(3-Nitro-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B3031460
CAS No.: 372119-86-3
M. Wt: 221.13 g/mol
InChI Key: QHXWKXXIUPYXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitro-4-(trifluoromethyl)phenyl)methanol (CAS 372119-86-3) is a high-purity benzyl alcohol derivative of significant interest in advanced chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C 8 H 6 F 3 NO 3 and a molecular weight of 221.13 g/mol, is characterized by the presence of both nitro and trifluoromethyl functional groups on its phenyl ring . These electron-withdrawing substituents make the molecule a valuable and versatile building block for constructing more complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The primary research value of this compound lies in its dual functional groups. The benzyl alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid, or serve as a handle for further etherification. Meanwhile, the nitro group can be selectively reduced to an amine, facilitating its use in the synthesis of urea derivatives, sulfonamides, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry . The trifluoromethyl group is a key motif known to enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a highly desirable feature in drug discovery campaigns . As such, this chemical is a critical intermediate for researchers working in areas like cancer drug development, where compounds with similar trifluoromethylphenyl cores have been investigated for their cytotoxicity and ability to cross the blood-brain barrier . This product is supplied with a guaranteed purity of 99% and must be stored sealed in a dry environment at 2-8°C to maintain its stability and quality . It is intended for research and development purposes in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

IUPAC Name

[3-nitro-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)3-7(6)12(14)15/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXWKXXIUPYXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461258
Record name [3-nitro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372119-86-3
Record name [3-nitro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-4-(trifluoromethyl)phenyl)methanol typically involves the nitration of 4-(trifluoromethyl)benzaldehyde followed by reduction. The nitration step introduces the nitro group onto the benzene ring, and the subsequent reduction step converts the aldehyde group to a methanol group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reaction conditions is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

(3-Nitro-4-(trifluoromethyl)phenyl)methanol has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances biological activity and selectivity in drug formulations. For instance, derivatives of this compound have shown promise in developing anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .

2. Material Science

The compound also finds applications in material science, particularly in the development of high-performance polymers and coatings. The trifluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance, making it suitable for use in harsh environments .

3. Agrochemicals

In agrochemical formulations, this compound is being explored as a potential active ingredient in pesticides and herbicides. Its efficacy against specific pests can be attributed to its unique chemical structure, which disrupts biological processes in target organisms .

Table 1: Comparison of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentIntermediate for anti-cancer drugsSelective inhibitors of tumor pathways
Material ScienceHigh-performance polymers and coatingsProtective coatings for electronics
AgrochemicalsActive ingredient in pesticides and herbicidesTargeted pest control

Case Studies

Case Study 1: Anti-Cancer Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that exhibited potent anti-cancer activity against various cell lines. The research demonstrated that the introduction of the trifluoromethyl group significantly enhanced the compound's bioactivity compared to its non-fluorinated analogs .

Case Study 2: Polymer Coating Innovations

Research conducted at a leading materials science institute investigated the incorporation of this compound into polymer matrices. The results indicated that the addition improved thermal stability and mechanical properties, making these polymers suitable for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of (3-Nitro-4-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Nitro-4-(trifluoromethyl)phenyl)methanol can be contextualized by comparing it to analogs with variations in substituents, molecular weight (MW), melting points (mp), and applications. Key compounds are summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituents/Modifications MW (g/mol) mp (°C) Key Applications/Properties References
This compound –NO₂, –CF₃, –CH₂OH ~253* ~120–125* Pharmaceutical intermediate, photoactive
(Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene-2-thioxothiazolidin-4-one –NO₂, –CF₃, thioether, thiazolidinone 441.0 268 DNA polymerase inhibition
SM45 (from ) –NO₂, –OCF₃, thioether, rhodanine 357.0 281 Inhibitor synthesis
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol –CF₃, thiazole ring, –CH₂OH 259.24 107 Material science intermediate
(4-Fluoro-3-nitrophenyl)methanol –F, –NO₂, –CH₂OH ~171* Not reported Agrochemical precursor
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol –Cl, –OCF₃, –CH₂OH ~242* Not reported Bioactive molecule synthesis

*Estimated based on structural similarity.

Structural and Functional Insights

  • Electron-Withdrawing Effects: The –NO₂ and –CF₃ groups in the target compound enhance the acidity of the benzylic alcohol compared to analogs like (4-Fluoro-3-nitrophenyl)methanol, which lacks the –CF₃ group . This acidity facilitates nucleophilic substitution reactions in synthetic pathways.
  • Lipophilicity: The trifluoromethyl group increases lipophilicity, improving membrane permeability in biological systems relative to compounds with –OCF₃ or –Cl substituents (e.g., (3-Chloro-4-(trifluoromethoxy)phenyl)methanol) .
  • Thermal Stability: The target compound’s nitro group may reduce thermal stability compared to non-nitro analogs like [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol, which has a lower mp (107°C vs. ~120–125°C) .

Biological Activity

(3-Nitro-4-(trifluoromethyl)phenyl)methanol is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which significantly influence its chemical behavior and biological activity. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the nitro group can be reduced to form reactive intermediates that may interact with cellular components.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The presence of the trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
  • Reactive Intermediates : The nitro group can undergo reduction within biological systems, potentially leading to the formation of reactive species that can affect various cellular pathways .
  • Target Interaction : The compound may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to biological responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may show anticancer effects by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in combating bacterial infections .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in treated mice compared to controls. This suggests that the compound may inhibit inflammatory pathways effectively.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerReduced cell viability
Anti-inflammatoryDecreased cytokine levels
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the common synthetic routes for (3-Nitro-4-(trifluoromethyl)phenyl)methanol, and how can intermediates be purified?

  • Methodological Answer : A typical route involves halogen displacement followed by hydrolysis. For example, 1-chloro-4-nitro-2-trifluoromethylbenzene can react with NaOH in ethanol under reflux to introduce a hydroxyl group (yield ~43%) . Subsequent reduction of the nitro group (if required) or protection of the alcohol may be necessary. Purification often employs silica gel column chromatography with petroleum ether/ethyl acetate (1:1) or reverse-phase C18 columns (acetonitrile/water) for polar intermediates .

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :
  • LCMS : A molecular ion peak at m/z 393 [M+H]⁺ (for structurally similar compounds) confirms the molecular weight .
  • HPLC : Retention times (e.g., 0.29 minutes under SQD-FA50 conditions) validate purity and polarity .
  • NMR : Compare chemical shifts of aromatic protons (δ 7.5–8.5 ppm for nitro and trifluoromethyl substituents) and the hydroxymethyl group (δ 4.5–5.0 ppm) with analogous compounds .

Q. What solvents and reaction conditions are optimal for introducing trifluoromethyl and nitro groups?

  • Methodological Answer :
  • Trifluoromethylation : Use CuI or Pd catalysts in DMF or acetonitrile at 60–100°C .
  • Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor progress via TLC .

Advanced Research Questions

Q. How can contradictory LCMS/HPLC data be resolved during characterization?

  • Methodological Answer :
  • Replicate Analyses : Run samples under multiple conditions (e.g., SQD-FA50 vs. SMD-TFA05) to assess method dependency .
  • Ion Suppression Check : Dilute samples to rule out matrix effects in LCMS.
  • Cross-Validation : Use high-resolution MS (HRMS) or 2D NMR to confirm fragmentation patterns .

Q. What strategies improve yields in multi-step syntheses involving nitro-trifluoromethyl aromatics?

  • Methodological Answer :
  • Protection/Deprotection : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride before nitration to prevent side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps to enhance regioselectivity .
  • Workup Optimization : Use pH-controlled extraction (e.g., adjust to pH 3 with HCl) to isolate acidic intermediates .

Q. How does steric hindrance from the trifluoromethyl group affect functionalization at the 3-nitro position?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reactivity and transition states .
  • Experimental Probes : Compare reaction rates with meta-substituted analogs. For example, iodination with N-iodosuccinimide (NIS) in DMF shows slower kinetics due to steric effects .

Q. What purification challenges arise from polar byproducts, and how are they addressed?

  • Methodological Answer :
  • Byproduct Identification : Use LCMS to detect sulfonic acid derivatives or dimerization products.
  • Chromatography Adjustments : Increase acetonitrile ratio in reverse-phase HPLC (e.g., 70% acetonitrile) to elute polar impurities .
  • Recrystallization : Hexane/ethyl acetate (9:1) effectively removes hydrophilic residues .

Key Notes

  • Advanced Methods : Focus on computational modeling (DFT, MD simulations) and multi-technique validation for high-impact studies .
  • Contradictory Data : Always cross-validate with orthogonal techniques (e.g., HRMS + NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Nitro-4-(trifluoromethyl)phenyl)methanol
Reactant of Route 2
(3-Nitro-4-(trifluoromethyl)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.